Amg-487

説明

Overview of Chemokine Receptors and Their Role in Pathophysiology

Chemokine receptors are expressed on the surface of various cell types, particularly leukocytes. imrpress.comaai.orgtandfonline.com Their interaction with specific chemokine ligands initiates intracellular signaling cascades that regulate cell migration, activation, and differentiation. aai.orgoncotarget.com In pathological conditions, aberrant chemokine signaling can lead to excessive immune cell infiltration, contributing to tissue damage and disease progression. imrpress.comoncotarget.comnih.govpatsnap.comnih.gov

CXCR3 is a prominent chemokine receptor predominantly expressed on activated T lymphocytes, including Th1 and CD8+ T cells, as well as on other immune cells like natural killer (NK) cells and some B cells and dendritic cells. imrpress.comaai.orgtandfonline.comnih.govreactome.org It is rapidly upregulated on naive T cells following activation. imrpress.comnih.gov CXCR3 plays a critical role in the trafficking of these immune cells to sites of inflammation, particularly those associated with Th1-mediated immune responses, which are characterized by the production of interferon-gamma (IFN-γ). imrpress.comtandfonline.comnih.gov The CXCR3 axis is considered a key driver of cellular inflammation in response to pathogens and in the context of autoimmune diseases. imrpress.comnih.gov

CXCR3 is activated by three primary ligands: CXCL9 (also known as Monokine Induced by Gamma-interferon/MIG), CXCL10 (Interferon-gamma-induced Protein 10/IP-10), and CXCL11 (Interferon-inducible T cell Alpha Chemoattractant/I-TAC). imrpress.comaai.orgnih.govreactome.orgfrontiersin.orgnih.gov These chemokines are primarily induced by IFN-γ, although CXCL10 can also be induced by type I interferons. imrpress.comfrontiersin.orgtaylorandfrancis.com

These ligands bind to CXCR3 with high affinity, typically in the low nanomolar range. reactome.orgnih.gov While all three ligands activate CXCR3 and induce chemotaxis, there is evidence suggesting they may induce different signaling cascades and have distinct biological roles. aai.orgfrontiersin.orgnih.gov CXCL11, for instance, has been reported to bind CXCR3 with higher affinity than CXCL9 and CXCL10 and is considered a dominant CXCR3 agonist in terms of potency for chemoattraction and inducing receptor desensitization. frontiersin.org The binding of these ligands to CXCR3 triggers downstream signaling pathways, including increased intracellular calcium, PI3K, and MAPK pathways, leading to cell migration and activation. aai.orgresearchgate.net

Historical Context of AMG 487 Development

The involvement of CXCR3 and its ligands in various inflammatory and autoimmune diseases has made this receptor an attractive target for therapeutic intervention. tandfonline.comnih.govpatsnap.comnih.gov The development of small molecule antagonists capable of blocking CXCR3 signaling has been a focus of pharmaceutical research. nih.govnih.gov

AMG 487, a small molecule CXCR3 antagonist, was originally identified by scientists at ChemoCentryx and subsequently licensed to Amgen. nih.govspringer.com It is characterized as an 8-azaquinazolinone derivative. ncats.io Initial characterization demonstrated that AMG 487 is an orally active and selective antagonist of CXCR3. selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.com In vitro studies showed that it inhibits the binding of CXCL10 and CXCL11 to CXCR3 with IC50 values of 8.0 nM and 8.2 nM, respectively. selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.com AMG 487 also inhibited CXCR3-mediated cell migration induced by CXCL10, CXCL11, and CXCL9 in vitro, with IC50 values of 8 nM, 15 nM, and 36 nM, respectively. medchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.com Preclinical studies highlighted its potency and efficacy in inhibiting immune cell migration. nih.gov

The rationale for targeting CXCR3 with antagonists like AMG 487 stems from the receptor's central role in recruiting immune cells to sites of inflammation in numerous diseases. imrpress.comtandfonline.comnih.govpatsnap.comnih.gov By blocking the interaction between CXCR3 and its ligands, antagonists can potentially reduce the infiltration of inflammatory cells, thereby mitigating tissue damage and modulating the immune response. patsnap.com

CXCR3 antagonism has been investigated as a therapeutic strategy in various conditions where the CXCR3-chemokine axis is implicated, including autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, inflammatory conditions like psoriasis and idiopathic pneumonia syndrome, and even in the context of cancer metastasis. imrpress.comnih.govpatsnap.comnih.govnih.govncats.ioapexbt.comresearchgate.netmedchemexpress.eunih.gov Preclinical studies with AMG 487 demonstrated anti-inflammatory effects in models of lung inflammation and anti-arthritic effects in collagen-induced arthritis by modifying immune cell profiles and downregulating inflammatory mediators. nih.govapexbt.comresearchgate.netnih.govnih.gov It also showed inhibitory effects on lung metastasis in a murine breast cancer model. medchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.commedchemexpress.eu The selective nature of CXCR3 antagonists is considered an advantage over broader immunosuppressive therapies, potentially allowing for targeted modulation of specific inflammatory processes. patsnap.com

Detailed Research Findings on AMG 487

Research findings on AMG 487 have explored its in vitro activity and its effects in various preclinical disease models.

In vitro studies have consistently shown AMG 487's ability to inhibit the binding of CXCL10 and CXCL11 to CXCR3 and block CXCR3-mediated cell migration. selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.com

Preclinical studies in animal models have provided further insights into its potential therapeutic effects:

Collagen-Induced Arthritis (CIA) Model: In DBA/1J mice with CIA, AMG 487 demonstrated potent anti-arthritic effects. It improved clinical arthritis scores and synovial histopathological manifestations. researchgate.net Mechanistically, AMG 487 treatment re-directed T cell polarization towards a regulatory T cell phenotype and suppressed the production of inflammatory mediators such as IFN-γ, TNF-α, NFκB p65, and IL-6 in knee tissue. researchgate.netnih.govnih.gov It also shifted the inflammatory B cell phenotype towards producing IL-4 and IL-27. researchgate.netnih.gov

Bleomycin-Induced Lung Inflammation Model: In a mouse model of bleomycin-induced lung inflammation, AMG 487 significantly reduced the infiltration of macrophages and lymphocytes into the lungs in a dose-dependent manner. nih.govncats.ioapexbt.com

Metastatic Breast Cancer Model: Studies in a murine model of metastatic breast cancer showed that AMG 487 inhibited experimental lung metastasis. medchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.commedchemexpress.eu This anti-metastatic activity was found to be compromised in mice depleted of natural killer cells, suggesting a role for NK cells in the observed effect. apexbt.commedchemexpress.eu AMG 487 inhibited the migration of tumor cells to CXCL9 in vitro but did not affect their proliferation. glpbio.comapexbt.commedchemexpress.eu

Idiopathic Pneumonia Syndrome (IPS) Model: In a mouse model for IPS, AMG 487 reduced the recruitment of donor T cells to the lung after allogeneic stem cell transplantation, leading to improved survival rates. ncats.io

Macrophage Polarization and Autophagy: Research indicates that the CXCL10-CXCR3 axis regulates macrophage polarization and autophagy. AMG 487, as a CXCR3 antagonist, promotes M1 polarization markers and inhibits M2 markers, while also inhibiting the expression of autophagy proteins induced by CXCL10. researchgate.net

These findings collectively highlight AMG 487's ability to modulate immune cell trafficking and inflammatory responses in various disease settings in preclinical models.

Below is a summary of some key research findings:

| Study Model | Observed Effect of AMG 487 | Key Findings | Source(s) |

| Collagen-Induced Arthritis (CIA) in mice | Reduced clinical arthritis score and synovial inflammation. | Modifies T and B cell inflammatory profiles, decreases pro-inflammatory mediators (IFN-γ, TNF-α, NFκB p65, IL-6), increases IL-4, IL-27, and regulatory T cells. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Bleomycin-Induced Lung Inflammation in mice | Significant reduction in cellular infiltration (macrophages and lymphocytes) into the lungs. | Dose-dependent inhibition of inflammatory cell migration. nih.govncats.ioapexbt.com | nih.govncats.ioapexbt.com |

| Murine Metastatic Breast Cancer | Inhibition of experimental lung metastasis. | Inhibits tumor cell migration to CXCL9 in vitro; anti-metastatic effect in vivo is dependent on host NK cells; does not affect tumor cell proliferation. medchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.commedchemexpress.eu | medchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.commedchemexpress.eu |

| Idiopathic Pneumonia Syndrome (IPS) in mice | Reduced recruitment of donor T cells to the lung; improved survival rates. | Modulates immune cell trafficking in the context of allogeneic stem cell transplantation. ncats.io | ncats.io |

| Macrophage Polarization and Autophagy | Promotes M1 polarization markers; inhibits M2 polarization markers; inhibits CXCL10-induced autophagy protein expression. | Suggests a role for the CXCL10-CXCR3 axis in regulating macrophage function and autophagy, which can be modulated by AMG 487. researchgate.net | researchgate.net |

| In vitro cell migration assays | Inhibition of CXCR3-mediated cell migration induced by CXCL9, CXCL10, and CXCL11. | Demonstrates direct antagonistic activity on CXCR3 signaling pathways responsible for chemotaxis. selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.com | selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.com |

| In vitro receptor binding assays | Inhibition of CXCL10 and CXCL11 binding to CXCR3 with low nanomolar IC50 values. | Confirms AMG 487's direct binding antagonism to the CXCR3 receptor. selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.com | selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.com |

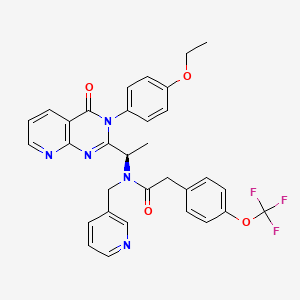

Structure

3D Structure

特性

IUPAC Name |

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTKNBPCJKRYPA-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025828 | |

| Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473719-41-4 | |

| Record name | AMG-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Molecular Interactions of Amg 487

Mechanism of Action as a CXCR3 Antagonist

AMG 487 functions by specifically blocking the activity of CXCR3, a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation and inflammatory responses. researchgate.netmdpi.com

Inhibition of Ligand Binding to CXCR3

AMG 487 exerts its antagonistic effect by inhibiting the binding of the natural ligands to CXCR3. The primary ligands for CXCR3 are the chemokines CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC). mdpi.comnih.gov Studies have shown that AMG 487 inhibits the binding of CXCL10 and CXCL11 to CXCR3 with reported IC50 values of 8.0 nM and 8.2 nM, respectively. medchemexpress.comtocris.commedchemexpress.comglpbio.com This competitive inhibition prevents the activation of the receptor by its endogenous agonists.

Table 1: Inhibition of Ligand Binding to CXCR3 by AMG 487

| Ligand | IC50 (nM) |

| CXCL10 | 8.0 |

| CXCL11 | 8.2 |

Beyond direct ligand binding inhibition, AMG 487 also inhibits CXCR3-mediated cellular migration induced by these chemokines. In vitro studies have demonstrated IC50 values for inhibiting migration induced by CXCL10, CXCL11, and CXCL9 at 8 nM, 15 nM, and 36 nM, respectively. tocris.comglpbio.comrndsystems.comcaymanchem.com Furthermore, AMG 487 has been shown to inhibit calcium mobilization in response to CXCL11 (ITAC) with an IC50 of 5 nM. medchemexpress.com

Table 2: Inhibition of CXCR3-Mediated Cell Migration by AMG 487

| Chemokine | IC50 (nM) |

| CXCL10 | 8 |

| CXCL11 | 15 |

| CXCL9 | 36 |

Selectivity Profile Against Other Chemokine Receptors

AMG 487 is characterized by its selectivity for CXCR3. Preclinical studies have demonstrated a selectivity of greater than 1000-fold for CXCR3 compared to a panel of 11 other chemokine receptors. ncats.ioncats.io This high degree of selectivity is crucial for minimizing off-target effects and directing the pharmacological activity specifically towards CXCR3-mediated processes.

Downstream Signaling Pathway Modulation by AMG 487

Activation of CXCR3 by its ligands typically triggers downstream signaling pathways, including those involving Gαi protein-mediated signaling, leading to increased intracellular Ca2+, PI3K, and MAPK pathways. researchgate.netfrontiersin.org As a CXCR3 antagonist, AMG 487 modulates these downstream signaling cascades.

Research indicates that AMG 487 can suppress inflammatory responses by influencing the NF-κB signaling pathway. Studies in collagen-induced arthritis (CIA) mouse models have shown that AMG 487 treatment significantly downregulates the expression of NF-κB p65. researchgate.netnih.gov This downregulation of NF-κB signaling contributes to the anti-inflammatory effects observed with AMG 487. AMG 487 has been shown to block the NF-κB signaling pathway, evidenced by decreased expression of inflammatory mediators such as IL-6 and TNF-α, and suppression of the nuclear translocation of p65. mdpi.comnih.gov These effects can be reversed by inhibiting autophagy, suggesting a link between CXCR3 inhibition, autophagy, and NF-κB modulation. mdpi.comnih.gov

CXCR3 inhibition by AMG 487 has been demonstrated to enhance autophagy. mdpi.comnih.govnih.gov In cellular studies, AMG 487 treatment increased the expression of autophagy-related proteins, including LC3II, ATG12, and PINK1/Parkin, while decreasing the expression of p62. mdpi.comnih.govresearchgate.net This suggests that AMG 487's antagonistic action on CXCR3 promotes the process of autophagy. The enhancement of autophagy by AMG 487 appears to be linked to its ability to block the NF-κB signaling pathway and improve cellular function. mdpi.comnih.gov

Pharmacokinetic and Metabolic Aspects of AMG 487

AMG 487 is an orally active compound. medchemexpress.comncats.ioncats.io Pharmacokinetic studies in healthy human subjects have revealed dose- and time-dependent pharmacokinetics following multiple oral administrations. ncats.ioncats.ioresearchgate.netnih.govresearchgate.net Nonlinear kinetics were more pronounced after multiple dosing compared to single doses. nih.gov For instance, the area under the plasma concentration-time curve (AUC) increased significantly with increasing doses, with a more pronounced increase observed on day 7 compared to day 1. nih.gov

The elimination of AMG 487 is largely mediated by biotransformation. researchgate.net Metabolism of AMG 487 is primarily dependent on CYP3A enzymes, particularly CYP3A4 and CYP3A5. nih.govapexbt.com This metabolic process results in the formation of at least three metabolites: M1 (pyridyl N-oxide AMG 487), M2 (O-deethylated AMG 487), and M3 (O-deethyl pyridyl N-oxide AMG 487), with M1 and M2 being the primary metabolites. researchgate.netnih.govapexbt.com These primary metabolites are generated predominantly by CYP3A. researchgate.net

One of the metabolites, M2, has been shown to inhibit CYP3A in both a competitive and mechanism-based manner. nih.govapexbt.comnih.gov This inhibitory effect of M2 on CYP3A is implicated as a proximal cause for the observed time-dependent pharmacokinetics of AMG 487. nih.gov Further metabolism of M2 can lead to the formation of reactive intermediates that covalently modify CYP3A4. nih.gov

Table 3: Primary Metabolites of AMG 487

Absorption and Oral Bioavailability

AMG 487 is characterized by its oral bioavailability nih.govresearchgate.netncats.ioncats.ioselleckchem.comglpbio.commedchemexpress.comresearchgate.net. Studies in healthy human subjects following multiple oral dosing revealed dose- and time-dependent changes in its pharmacokinetics nih.govresearchgate.netncats.ioncats.io. These changes were correlated with decreases in the ratio of metabolite to parent compound plasma concentrations, suggesting a reduction in the oral clearance of AMG 487, potentially involving intestinal/hepatic first-pass metabolism and systemic clearance nih.gov. Preclinical data in rats indicated that the compound undergoes significant elimination mediated by biotransformation, with a fraction metabolized in rats reported to be 90% researchgate.netresearchgate.net.

Metabolite Formation (e.g., M1, M2)

The biotransformation of AMG 487 results in the formation of multiple metabolites. In human liver microsomes (HLMs) and human hepatocytes, AMG 487 is readily metabolized, generating essentially three metabolites: M1, M2, and M3 researchgate.netresearchgate.net. M1 and M2 are identified as the primary metabolites researchgate.netresearchgate.net. M1 is characterized as a pyridyl N-oxide of AMG 487, while M2 is an O-deethylated form of AMG 487 nih.govresearchgate.netncats.io. One of these primary metabolites, M2, has been shown to undergo further metabolism nih.govbiocrick.com.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5) in Metabolism

The metabolism of AMG 487 is primarily dependent on cytochrome P450 (CYP) enzymes, specifically the CYP3A subfamily nih.govresearchgate.net. In vitro studies using human P450 isoforms demonstrated that only CYP3A4 and CYP3A5 were capable of mediating the metabolism of AMG 487, leading to the formation of metabolites M1, M2, and M3 researchgate.net. Chemical inhibition studies further confirmed the crucial role of CYP3A in the biotransformation of AMG 487; the presence of ketoconazole (B1673606), a known CYP3A inhibitor, completely abolished the formation of M1, M2, and M3 in HLMs researchgate.net. This indicates that CYP3A enzymes are the predominant enzymes responsible for the metabolic clearance of AMG 487 in humans researchgate.net. Furthermore, the metabolite M2 has been shown to inhibit CYP3A, contributing to the observed time-dependent pharmacokinetics of the parent compound nih.gov.

Below is a summary of AMG 487 and its primary metabolites discussed:

| Compound Name | Description | PubChem CID |

| AMG 487 ((R)-isomer) | Parent compound, CXCR3 antagonist | 24957182 |

| M1 | Pyridyl N-oxide AMG 487 | Not readily available |

| M2 | O-deethylated AMG 487 | Not readily available |

Detailed Research Findings on Metabolism:

Research findings highlight the central role of CYP3A in AMG 487 metabolism. Experiments involving human liver microsomes and hepatocytes have consistently shown the generation of M1 and M2 as major metabolic products researchgate.netresearchgate.net. The complete inhibition of their formation by ketoconazole provides strong evidence for CYP3A-mediated biotransformation researchgate.net. The observation that M2 itself is further metabolized by and inhibits CYP3A indicates a complex metabolic interplay that contributes to the pharmacokinetic profile of AMG 487 nih.govbiocrick.com.

Data on Metabolite Formation Inhibition:

Studies using chemical inhibitors have provided quantitative data on the dependence of AMG 487 metabolism on CYP3A. The complete abolishment of M1 and M2 formation in the presence of 1 µM ketoconazole in pooled human liver microsomes underscores the critical role of CYP3A enzymes in these metabolic pathways researchgate.net.

Further research has explored the sequential metabolism of M2 and its inhibitory effects on CYP3A, indicating that this metabolite contributes to time-dependent changes in AMG 487 pharmacokinetics nih.govresearchgate.net.

Preclinical Efficacy Studies of Amg 487 in Disease Models

Immunomodulatory Effects in Inflammatory Conditions

Research into AMG 487 has centered on its ability to modulate the immune response in preclinical models that mimic human inflammatory diseases. These studies provide a foundational understanding of its mechanism of action and its effects on the cellular and molecular drivers of inflammation.

Rheumatoid arthritis is an autoimmune disease characterized by chronic inflammation of the joints. researchgate.netnih.gov The collagen-induced arthritis (CIA) mouse model, which shares immunological and pathological features with human RA, has been extensively used to evaluate the anti-arthritic effects of AMG 487. researchgate.netnih.gov

In DBA/1J mice with established collagen-induced arthritis, treatment with AMG 487 has been shown to significantly reduce the severity of clinical symptoms. researchgate.net Studies report a marked decrease in the clinical arthritis score and improvements in synovial histopathological manifestations in mice treated with the compound. vu.nl These findings demonstrate that the antagonism of CXCR3 by AMG 487 can effectively alleviate the hallmark signs of arthritic inflammation and joint damage in this preclinical model. researchgate.netvu.nl

AMG 487 exerts its anti-arthritic effects in part by suppressing the production of key inflammatory mediators in the affected joint tissues. vu.nlamegroups.cn In CIA mice, administration of AMG 487 led to a significant downregulation of pro-inflammatory cytokines at both the mRNA and protein levels. amegroups.cn The modulation of these molecules is a critical component of the compound's mechanism for reducing joint inflammation. vu.nlamegroups.cn

Key inflammatory mediators suppressed by AMG 487 in the knee tissues of CIA mice include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govamegroups.cn The compound was also found to downregulate NF-κB p65 and NOS2, while upregulating the anti-inflammatory cytokines IL-4 and IL-27. amegroups.cn

Interactive Data Table: Effect of AMG 487 on Inflammatory Mediators in CIA Mouse Model

| Mediator | Effect of AMG 487 Treatment | Reference |

|---|---|---|

| TNF-α | Downregulated | amegroups.cn |

| IL-6 | Downregulated | vu.nl |

| IFN-γ | Downregulated | amegroups.cn |

| MCP-1 | Downregulated | amegroups.cn |

| NF-κB p65 | Downregulated | amegroups.cn |

| NOS2 | Downregulated | amegroups.cn |

| IL-4 | Upregulated | amegroups.cn |

| IL-27 | Upregulated | amegroups.cn |

The therapeutic effect of AMG 487 in RA models is strongly associated with its ability to modulate the balance of CD4+ T-cell subpopulations, which are central to the autoimmune pathology. researchgate.net Treatment with AMG 487 in CIA mice resulted in a significant shift in the T-helper (Th) cell profile, characterized by a decrease in pro-inflammatory subsets and an increase in regulatory subsets. researchgate.netvu.nl

Specifically, the percentages of Th1, Th17, and Th22 cells were significantly decreased in AMG 487-treated mice. researchgate.net This was accompanied by a downregulation of their key transcription factors and signature cytokines, including T-bet (Th1), RORγt and IL-17A (Th17), and IL-22 (Th22). researchgate.netvu.nl Conversely, the population of anti-inflammatory T regulatory (Treg) cells was increased, along with an upregulation of the Treg-associated transcription factor Foxp3 and the cytokine IL-10. researchgate.netvu.nl This re-direction of T-cell polarization towards a regulatory phenotype is a key mechanism of AMG 487's anti-arthritic action. researchgate.net

Interactive Data Table: Impact of AMG 487 on T-cell Subpopulations in CIA Mice

| T-cell Subpopulation | Effect of AMG 487 Treatment | Key Associated Molecules | Reference |

|---|---|---|---|

| Th1 | Decreased | T-bet | researchgate.net |

| Th17 | Decreased | RORγt, IL-17A | researchgate.net |

| Th22 | Decreased | IL-22 | researchgate.net |

| Treg | Increased | Foxp3, IL-10 | researchgate.net |

In addition to its effects on T-cells, AMG 487 has been shown to potently modify the inflammatory profile of B-cells. amegroups.cn B-cells are known to play an important role in the pathology of rheumatoid arthritis. amegroups.cn Studies in the CIA mouse model revealed that AMG 487 treatment led to a decrease in the number of CD19+ B-cells producing pro-inflammatory molecules such as NF-κB p65, NOS2, MCP-1, and TNF-α. amegroups.cn At the same time, the treatment increased the population of B-cells that produce the anti-inflammatory cytokines IL-4 and IL-27. vu.nlamegroups.cn This demonstrates that AMG 487 exerts part of its anti-arthritic effect by downregulating inflammatory B-cell signaling. amegroups.cn

Psoriasis is another chronic inflammatory condition where the CXCR3 pathway is implicated. Preclinical studies were conducted that supported the progression of AMG 487 into clinical trials for psoriasis. ncats.iovu.nl However, detailed results from specific preclinical animal models of psoriasis, such as the imiquimod-induced or xenograft models, are not extensively documented in the available scientific literature. While the compound's mechanism of action in modulating T-cell trafficking and inflammatory responses suggested its potential for treating inflammatory skin conditions, specific efficacy data from these psoriasis models remains limited in published research. vu.nlamegroups.cnamegroups.org

Idiopathic Pneumonia Syndrome (IPS) Models

Table 1: Efficacy of AMG 487 in a Murine Model of Idiopathic Pneumonia Syndrome (IPS)

| Model | Key Finding | Outcome |

|---|

Autoimmune Uveitis Models

Autoimmune uveitis is an inflammatory condition of the eye that can lead to severe vision impairment. The therapeutic potential of AMG 487 has been assessed in experimental autoimmune uveitis (EAU), a common mouse model for the human disease. In these studies, treatment with AMG 487 resulted in a significant decrease in both clinical and pathological scores of the disease. oncotarget.com

Table 2: Effects of AMG 487 in Experimental Autoimmune Uveitis (EAU) Models

| Parameter | Observation | Impact |

|---|---|---|

| Clinical & Pathological Scores | Decreased | Amelioration of disease severity |

| Immune Cell Gene Expression | Reduced expression of inflammatory genes | Downregulation of inflammatory response oncotarget.com |

| B Cell Differentiation | Decreased differentiation into plasma cells | Suppression of humoral immune function oncotarget.com |

| T Cell Ratio | Restored ratio of effector T cells to Tregs | Rebalanced cellular immunity nih.gov |

Intestinal Dysfunction Models (LPS-induced)

Lipopolysaccharide (LPS)-induced intestinal dysfunction serves as a model for inflammatory gut conditions characterized by a compromised intestinal barrier. Studies utilizing a mouse model of LPS-induced inflammation have demonstrated that inhibition of the CXCR3 receptor by AMG 487 can significantly mitigate intestinal damage.

In a mouse model of LPS-induced intestinal inflammation, the administration of AMG 487 was shown to protect against structural damage to the intestinal mucosa. The compound helps in preserving the integrity of the intestinal barrier, which is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. The mechanism behind this restoration involves the enhancement of autophagy, a cellular cleaning process, which in turn helps to reduce the inflammatory response. By blocking the NF-κB signaling pathway, AMG 487 decreases the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby alleviating inflammation-driven barrier damage.

The integrity of the intestinal barrier is critically dependent on the proper functioning of tight junction proteins, which seal the space between epithelial cells. In an in-vitro study using IPEC-J2 intestinal epithelial cells treated with LPS, AMG 487 was observed to elevate the expression of the tight junction protein Claudin-1. This effect was linked to the compound's ability to enhance autophagy and block p65 nuclear translocation, a key step in the NF-κB inflammatory pathway. The increased expression and proper localization of Claudin-1 at the tight junctions strengthen the intestinal barrier.

Table 3: AMG 487 Effects on LPS-Induced Intestinal Dysfunction

| Finding | Model System | Mechanism |

|---|---|---|

| Attenuated intestinal mucosal structural damage | LPS-induced inflammatory mouse model | Reduced inflammatory response via NF-κB pathway blockade |

Familial Hemophagocytic Lymphohistiocytosis (FHL) Hepatitis Models

Familial Hemophagocytic Lymphohistiocytosis (FHL) is a severe systemic inflammatory disease that can lead to acute liver failure. The role of the CXCR3 pathway in FHL-associated hepatitis has been investigated using a perforin-deficient (prf-/-) mouse model infected with Lymphocytic Choriomeningitis Virus (LCMV), which mimics human FHL. In this preclinical model, treatment with AMG 487 was assessed for its ability to ameliorate hepatitis. nih.gov

Table 4: Preclinical Findings of AMG 487 in an FHL Hepatitis Model

| Parameter | Effect of AMG 487 | Outcome |

|---|---|---|

| Hepatic Leukocyte Recruitment | Significant reduction of CD4+ T cells and B cells | Altered hepatic inflammatory milieu nih.gov |

| CXCR3 Expression | Reduction on inflammatory monocytes | Modulation of chemokine receptor expression nih.gov |

Anti-metastatic Potential in Cancer Models

The CXCR3 chemokine receptor has been implicated in the processes of tumor cell migration and metastasis. Preclinical studies have evaluated AMG 487 for its potential to inhibit metastasis in various cancer models.

In a syngeneic murine model of metastatic breast cancer, antagonism of CXCR3 with AMG 487 was shown to inhibit the development of lung metastases. aacrjournals.org When tumor cells were pretreated with AMG 487 before intravenous injection, a reduction in experimental lung metastasis was observed. aacrjournals.org Systemic administration of the compound also proved effective in inhibiting metastasis. aacrjournals.org Interestingly, this anti-metastatic effect was found to be dependent on the host's immune system, as the therapeutic benefit was compromised in mice depleted of natural killer (NK) cells. aacrjournals.orgmedchemexpress.com Further studies confirmed that AMG 487 treatment not only targets the cancer cells but also improves host anti-tumor immunity by increasing the numbers of CD4+ and CD8+ T cells in the peripheral blood. oncotarget.com

The anti-metastatic effects of AMG 487 have also been demonstrated in osteosarcoma models. In both murine and human osteosarcoma cell line models, systemic treatment with AMG 487, administered either preventively or curatively, resulted in a significant reduction in lung metastatic disease. nih.gov In vitro, the compound decreased the migration and proliferation of osteosarcoma cells. nih.gov These findings suggest that the CXCR3 pathway is involved in both the initial dissemination of cancer cells and the subsequent growth of metastatic foci. nih.gov

Table 5: Anti-metastatic Efficacy of AMG 487 in Preclinical Cancer Models

| Cancer Model | Key Findings | Mechanism of Action |

|---|---|---|

| Metastatic Breast Cancer | Inhibited experimental lung metastasis aacrjournals.org | Inhibited tumor cell migration; Enhanced host NK and T cell responses oncotarget.commedchemexpress.com |

Breast Cancer Metastasis Models

Studies in murine models of metastatic breast cancer have shown that CXCR3 is expressed by murine mammary tumor cells and that its antagonism can inhibit the development of lung metastases. nih.gov

Inhibition of Tumor Cell Migration and Mobility

The interaction between CXCR3 and its ligands, such as CXCL9, CXCL10, and CXCL11, results in intracellular calcium mobilization and chemotaxis in vitro. nih.gov AMG 487 has been shown to effectively block these processes. In vitro studies have demonstrated that AMG 487 inhibits the migration of 66.1 murine mammary tumor cells towards CXCL9 by approximately 70%. medchemexpress.com Similarly, it inhibits CXCR3-mediated cell migration by the chemokines IP-10, ITAC, and MiG with IC50 values of 8, 15, and 36 nM, respectively. rndsystems.com This inhibition of migration is a key mechanism by which AMG 487 is thought to prevent metastasis. nih.gov

Impact on Lung Metastasis Development

Systemic administration of AMG 487 has been shown to significantly inhibit experimental lung metastasis in murine models of breast cancer. nih.govnih.gov In one study, mice treated with AMG 487 developed significantly fewer lung metastases compared to vehicle-treated mice (113 versus 171 metastases). medchemexpress.com Another experiment showed that pretreating 66.1 tumor cells with AMG 487 before intravenous injection resulted in fewer lung metastases compared to the control group (40 versus 104 metastases). medchemexpress.com While AMG 487 effectively reduces the number and size of lung metastasis nodules, it does not appear to affect the growth of the primary tumor. nih.govoncotarget.com

| Model | Treatment | Outcome | Reference |

|---|---|---|---|

| 66.1 Murine Mammary Tumor Cells (Systemic Administration) | AMG 487 | Fewer metastases than vehicle-treated mice (113 vs. 171) | medchemexpress.com |

| 66.1 Murine Mammary Tumor Cells (Pre-treatment) | 1 µM AMG 487 | Fewer lung metastases than control group (40 vs. 104) | medchemexpress.com |

| 4T1 Murine Mammary Carcinoma | AMG 487 | Decreased number and size of lung metastasis nodules | nih.govoncotarget.com |

Role of Host Anti-tumor Immunity and Natural Killer (NK) Cells

The antimetastatic activity of AMG 487 is dependent on a competent host immune system, particularly Natural Killer (NK) cells. nih.gov In immune-competent mice, AMG 487 treatment led to fewer lung metastases (98 versus 190 in the control group). medchemexpress.com However, when the host was depleted of NK cells, the therapeutic effect of AMG 487 was completely abolished. medchemexpress.comresearchgate.net This suggests that AMG 487's mechanism of action involves not only direct effects on tumor cells but also the enhancement of the host's anti-tumor immune response. nih.gov Furthermore, treatment with AMG 487 has been associated with increased numbers of CD3+ CD4+ and CD3+ CD8+ T cells in the peripheral blood, further indicating an improvement in host immune responses. nih.govoncotarget.com

Colon Carcinoma Metastasis Models

The efficacy of AMG 487 extends to colon carcinoma models, where CXCR3 antagonism has been shown to inhibit metastasis in an organ-specific manner. rndsystems.com While detailed quantitative data from specific preclinical studies on colon carcinoma were not available in the provided search results, the existing literature supports the role of CXCR3 in the metastatic spread of this cancer type.

Osteosarcoma Models

In murine models of osteosarcoma, systemic treatment with AMG 487 has demonstrated a significant reduction in lung metastases. nih.gov Both preventive and curative treatment protocols have proven effective. nih.gov

In one model using K7M2 osteosarcoma cells, AMG 487 treatment resulted in a 47% reduction in the number of tumor nodules on the pleural surface compared to vehicle-treated mice (77 versus 146 nodules). nih.gov A preventive treatment protocol in the same model showed a 40% reduction in lung nodules (66 versus 110 nodules). nih.gov

In a human osteosarcoma model (SAOS-LM7), AMG 487 treatment led to a remarkable 78% reduction in the cumulative volume of lung nodules compared to the control group (7 mm³ versus 32 mm³). nih.gov In vitro, AMG 487 treatment of osteosarcoma cells led to decreased migration, reduced matrix metalloproteinase activity, decreased proliferation and survival, and increased caspase-independent death. nih.gov These findings suggest that targeting CXCR3 can inhibit the initial dissemination of osteosarcoma cells to the lungs and also stifle the growth of established metastatic foci. nih.gov

| Model | Treatment Protocol | Outcome | Reference |

|---|---|---|---|

| K7M2 Murine Osteosarcoma | Curative (Days +5 to +12) | 47% reduction in tumor nodules (77 vs. 146) | nih.gov |

| K7M2 Murine Osteosarcoma | Preventive (Day -1 to +3) | 40% reduction in lung nodules (66 vs. 110) | nih.gov |

| SAOS-LM7 Human Osteosarcoma | Curative (Days +5 to +15 & +30 to +40) | 78% reduction in cumulative nodule volume (7 mm³ vs. 32 mm³) | nih.gov |

Effects on Dendritic Cell (DC) Biology and Function

Influence on DC Maturity and Activation

AMG 487 exerts significant immunomodulatory effects by directly influencing the development and function of dendritic cells (DCs). researcher.lifenih.gov When AMG 487 is present throughout the in vitro differentiation of DCs, it leads to a reduction in the expression of co-stimulatory markers. nih.gov This results in DCs that are in a semi-mature state. nih.gov

Furthermore, even when introduced solely during the final activation stage induced by lipopolysaccharide, AMG 487 effectively inhibits DC activation. nih.gov This inhibition is demonstrated by a decreased expression of key activation markers on the cell surface. researcher.lifenih.gov These findings suggest that AMG 487 can play a direct role in shaping DC development and their functional capacity. researcher.life

Impairment of Antigen-Specific T-cell Responses

A primary function of mature, activated dendritic cells is to present antigens and stimulate T-cell responses. By altering DC maturity and activation, AMG 487 consequently impairs their ability to initiate these downstream immune responses. nih.gov Studies have demonstrated that DCs treated with AMG 487 have an impaired capacity to induce antigen-specific T-cell responses. researcher.lifenih.gov This leads to a state of diminished T-cell activation. nih.gov In a murine model of acute graft-versus-host disease, long-term administration of AMG 487 also resulted in the inhibition of donor T-cell activation in the spleen. nih.gov

Promotion of Tolerogenic DC Characteristics

The culmination of AMG 487's effects on dendritic cells—reduced maturation, decreased expression of co-stimulatory molecules, and impaired T-cell activation—steers them towards a specific phenotype known as tolerogenic DCs. researcher.lifenih.gov Tolerogenic DCs are crucial for maintaining immune homeostasis and preventing autoimmunity by suppressing, rather than activating, T-cell responses. nih.govmdpi.com Treatment with AMG 487 was shown to induce DCs to acquire characteristics that are highly similar to these tolerogenic cells. nih.gov An additional finding supporting this is that AMG 487 promoted the expression of PD-L2, an immune checkpoint molecule that can contribute to an immunosuppressive microenvironment. researcher.lifenih.gov

Table 3: Summary of AMG 487 Effects on Dendritic Cell Phenotype and Function

This interactive table summarizes the observed effects of AMG 487 on key aspects of dendritic cell biology.

| Feature | Effect of AMG 487 | Consequence | Source |

| DC Maturity | Induces a semi-mature state | Reduced expression of co-stimulatory molecules. | nih.gov |

| DC Activation | Inhibited | Decreased expression of activation markers. | researcher.lifenih.gov |

| T-Cell Response | Impaired antigen-specific activation | Leads to diminished T-cell function. | researcher.lifenih.gov |

| Overall Phenotype | Promotes tolerogenic characteristics | Induces an immunosuppressive DC profile. | researcher.lifenih.gov |

| Surface Molecule Expression | Promotes PD-L2 expression | Contributes to the tolerogenic phenotype. | researcher.lifenih.gov |

Clinical Research and Therapeutic Implications of Cxcr3 Antagonism

Early Clinical Trial Outcomes of AMG 487

Phase I Studies (Safety and Pharmacokinetics)

Results from a Phase I trial on AMG 487 were disclosed in 2003. ncats.io This study was a randomized, double-blind, placebo-controlled dose-escalation trial involving 30 healthy male subjects, assessing the compound's safety and pharmacokinetics. ncats.ioncats.io AMG 487 demonstrated dose- and time-dependent pharmacokinetics after multiple oral doses in human subjects. ncats.io The compound was generally well tolerated. ncats.ioncats.io A single ascending dose Phase I study also characterized AMG 487 as displaying favorable human pharmacokinetics. researchgate.net

Phase II Studies in Psoriasis and Rheumatoid Arthritis

AMG 487 advanced to Phase II clinical trials for psoriasis and rheumatoid arthritis. ncats.ionih.gov In a Phase IIa trial for psoriasis, patients received either 50 mg or 200 mg of AMG 487 or placebo orally once daily for 28 days. ncats.io Despite promising preclinical results in inflammatory conditions like collagen-induced arthritis in mice, where AMG 487 showed potent anti-arthritic effects by modifying the inflammatory profile of B cells and suppressing inflammatory responses via the NF-κB signaling pathway, its efficacy in human trials for rheumatoid arthritis was limited. researchgate.net

Efficacy Endpoints and Withdrawal from Clinical Development

In the Phase IIa trial for psoriasis, no significant differences were observed in the efficacy endpoints, such as psoriasis severity index or physician global assessment scores, between the patient groups treated with AMG 487 and placebo. ncats.ioncats.io Consequently, AMG 487 was withdrawn from clinical development due to a lack of efficacy. ncats.ioncats.ionih.gov The limited efficacy in the rheumatoid arthritis Phase II trial also contributed to its limited therapeutic usage and subsequent withdrawal. embopress.org It has been suggested that the clinical failure in psoriasis might be partly attributed to non-linear pharmacokinetics resulting in variable drug exposure, potentially caused by the inhibition of cytochrome P450 enzymes (CYP3A) by an inhibitory metabolite formed during biotransformation. nih.govresearchgate.netnih.gov

Broader Clinical Potential of CXCR3 Antagonists

Despite the outcome for AMG 487, the broader therapeutic potential of CXCR3 antagonists in various diseases continues to be explored.

Applications in Autoimmune and Inflammatory Diseases

CXCR3 and its ligands (CXCL9, CXCL10, and CXCL11) play a significant role in the recruitment of immune cells, particularly T cells, to sites of inflammation, making CXCR3 a target of interest in inflammatory and autoimmune disorders. imrpress.compatsnap.com Conditions such as rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, sarcoidosis, psoriasis, and type 1 diabetes are characterized by chronic inflammation and immune cell infiltration, suggesting a potential role for CXCR3 antagonists in blocking the migration of CXCR3-expressing cells to inflamed tissues. imrpress.compatsnap.com While AMG 487 did not show efficacy in psoriasis, preclinical studies with other CXCR3 antagonists have demonstrated anti-inflammatory activity in animal models of inflammatory arthritis and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.govpnas.org However, translating these findings to human clinical success has been challenging, as seen with the limited efficacy of an anti-CXCL10 antibody in a rheumatoid arthritis trial. nih.govjci.org The hypothesis exists that in certain inflammatory disorders driven by multiple chemokines, blocking more than one receptor might be necessary for efficacy. nih.gov

Relevance in Oncology and Metastatic Disease

CXCR3 is expressed on various cell types, including tumor cells, stromal cells, and recruited leukocytes, and its ligands are also present in the tumor microenvironment. dovepress.com The CXCR3 pathway has been implicated in tumor progression and metastasis, although its role can be dual, sometimes promoting and sometimes inhibiting tumor growth depending on the specific cancer type and context. dovepress.comfrontiersin.org Preclinical studies using AMG 487 have investigated its potential in inhibiting tumor metastasis. AMG 487 was found to inhibit tumor metastasis in mouse models of breast cancer, osteosarcoma, and metastatic colon cancer. frontiersin.orgaacrjournals.orgresearchgate.netoncotarget.com Specifically, antagonism of CXCR3 on tumor cells inhibited experimental lung metastasis in a murine model of metastatic breast cancer. aacrjournals.org Systemic administration of AMG 487 also inhibited experimental lung metastasis in this model. aacrjournals.org In osteosarcoma models, treating mice with AMG 487 significantly decreased lung metastases and reduced tumor expansion within the lungs. researchgate.netoncotarget.com These studies suggest that targeting CXCR3 could specifically inhibit tumor metastasis in certain cancers without negatively impacting the anti-tumor host response. researchgate.net The expression of CXCR3 has been found to be higher in metastatic organs compared to primary tumors in some cancers like colorectal cancer, breast cancer, and melanoma, further supporting its potential role in tumor progression. dovepress.com

Potential in Allograft Rejection and Graft-versus-Host Disease

The chemokine receptor CXCR3 and its associated ligands, CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (ITAC), play a significant role in the pathogenesis of allograft rejection and graft-versus-host disease (GVHD). These conditions are characterized by the infiltration of immune cells, particularly activated T cells expressing CXCR3, into transplanted tissues or recipient organs sci-hub.rupatsnap.comrpsg.org.ukustc.edu.cnfrontiersin.orgfrontiersin.orgoup.comnih.gov. Increased levels of CXCR3 ligands and a high number of infiltrating CXCR3-expressing T cells are observed in biopsies from organs undergoing transplant rejection sci-hub.ru. The interaction between CXCR3 and its ligands is understood to be instrumental in recruiting effector T cells to the graft site nih.gov. Similarly, in GVHD, chemokine receptors, including CXCR3, are critical in directing the migration of alloreactive donor T cells into target organs researchgate.net.

AMG 487 is a small molecule antagonist of CXCR3 that has been investigated for its potential therapeutic application in conditions mediated by CXCR3 activity, including allograft rejection and GVHD guidetopharmacology.orgtocris.comqmul.ac.ukapexbt.com. The rationale for targeting CXCR3 with agents like AMG 487 is based on the premise that blocking this receptor will prevent the recruitment of inflammatory cells to sites of inflammation, thereby alleviating disease severity sci-hub.ru.

Preclinical studies have explored the efficacy of AMG 487 and its analogs in animal models of transplantation. In a murine model of acute cardiac allograft rejection, an analog of AMG 487, referred to as AMG1237845, demonstrated a modest prolongation of allograft survival compared to vehicle treatment nih.gov. Further analysis in this model indicated that AMG1237845 treatment significantly reduced the frequency of IFN-γ-producing cells in the recipient spleen nih.gov. Notably, when AMG1237845 was used in combination with short-term, low-dose costimulatory blockade, it synergistically prolonged allograft survival significantly nih.gov.

Research in murine GVHD models has also investigated the potential of CXCR3 antagonism. Studies using anti-CXCR3 antibodies have shown a reduction in the infiltration of alloreactive CD8+ T cells into acute GVHD target organs frontiersin.orgfrontiersin.org. Investigations into combined chemokine receptor blockade have indicated that simultaneous treatment with CCR5 and CXCR3 antagonists can synergistically attenuate murine acute GVHD oup.com. This combined approach, which included AMG 487 as the CXCR3 antagonist, improved the survival rate and remarkably alleviated histological damage in GVHD target tissues compared to treatment with either antagonist alone oup.com.

Further studies specifically evaluating AMG 487 in a murine acute GVHD model have demonstrated that long-term treatment with the compound mitigated the disease nih.govresearchgate.net. Long-term AMG 487 administration improved survival and GVHD outcomes nih.gov. This was associated with a reduced number of donor T cells in the liver and an increased number of donor T cells in the spleen nih.gov. Additionally, long-term AMG 487 treatment inhibited donor T cell activation in the spleen nih.gov.

In vitro studies provide further insight into the mechanism of action of AMG 487 as a CXCR3 antagonist. AMG 487 has been shown to inhibit the binding of 125I-IP-10 and 125I-ITAC to activated human T lymphocytes sci-hub.rutocris.com. It also effectively inhibits CXCR3-mediated cell migration induced by its ligands, including IP-10, ITAC, and MiG sci-hub.rutocris.comapexbt.com. The inhibitory concentrations (IC50 values) for these effects have been reported. sci-hub.rutocris.comapexbt.com.

| In Vitro Activity of AMG 487 | IC50 (nM) | Source |

|---|---|---|

| 125I-IP-10 binding to human T lymphocytes | 7.7 | sci-hub.rutocris.com |

| 125I-ITAC binding to human T lymphocytes | 8.2 | sci-hub.rutocris.com |

| IP-10 induced cell migration | 8 | sci-hub.rutocris.comapexbt.com |

| ITAC induced cell migration | 15 | sci-hub.rutocris.comapexbt.com |

| MiG induced cell migration | 36 | sci-hub.rutocris.comapexbt.com |

Beyond its effects on T cell migration, research has also explored the impact of AMG 487 on macrophage function. In contrast to the effects of the CXCR3 ligand CXCL10, the CXCR3 antagonist AMG 487 promotes M1 macrophage polarization while inhibiting M2 polarization and autophagy in macrophages researchgate.net.

Collectively, these preclinical findings suggest that antagonism of CXCR3 with compounds like AMG 487 holds potential as a therapeutic strategy in the management of allograft rejection and graft-versus-host disease by modulating immune cell trafficking and function.

Future Directions and Research Gaps in Amg 487 and Cxcr3 Antagonism

Investigating Specific CXCR3 Isoforms (CXCR3-A, CXCR3-B)

A significant area for future research involves differentiating the roles of the distinct CXCR3 isoforms, primarily CXCR3-A and CXCR3-B. nih.govnih.govccemmp.org These isoforms arise from alternative splicing and exhibit structural differences, particularly in the N-terminus of CXCR3-B. nih.govnih.govfrontiersin.org This structural variation leads to differential signaling profiles and potentially opposing cellular effects. nih.govccemmp.orgfrontiersin.org

CXCR3-A is generally associated with mediating cell migration and proliferation upon binding to its ligands CXCL9, CXCL10, and CXCL11. nih.govfrontiersin.org In contrast, CXCR3-B, which also binds these ligands and additionally CXCL4, has been reported to inhibit cell migration and proliferation and can induce apoptosis. nih.govfrontiersin.orgresearchgate.net The balance between the expression and activity of these isoforms appears critical in determining the net effect of CXCR3 signaling in various diseases, including cancer. researchgate.net

Current research indicates that while AMG 487 is a CXCR3 antagonist, its specific activity or preference towards CXCR3-A or CXCR3-B is not always clearly defined in earlier studies. researchgate.net Some studies suggest that AMG 487 inhibits the binding of CXCL10 and CXCL11 to CXCR3, which are ligands for both isoforms. medchemexpress.comglpbio.com However, a deeper understanding of how AMG 487 interacts with each specific isoform at a molecular level is needed. Research is moving towards developing more specific inhibitors that can selectively target the tumor-promoting effects of CXCR3-A while preserving the potential anti-tumoral effects mediated by CXCR3-B. nih.gov Investigating the distinct downstream signaling pathways activated by each isoform is also crucial for developing targeted therapies. nih.gov

Data on the differential expression of CXCR3 isoforms in various cell types and disease states is accumulating, highlighting the complexity of targeting this receptor. For instance, endothelial cells and pericytes may abundantly express CXCR3-B, while activated T lymphocytes show higher CXCR3-A expression. nih.gov

Combination Therapies and Synergistic Effects

Exploring the potential for AMG 487 or other CXCR3 antagonists in combination therapies is another key area of future research. Given the involvement of the CXCL10-CXCR3 axis in immune responses and cell migration, combining CXCR3 antagonism with other therapeutic agents could yield synergistic effects. nih.govoup.com

Studies have investigated the combination of AMG 487 with other treatments in preclinical models. For example, in acute myeloid leukemia (AML) cell lines, combining AMG 487 with AC220 (a FLT3 inhibitor) demonstrated synergistic effects on proliferation and apoptosis. researchgate.net Increased apoptosis was particularly observed in primary AML cells from patients with FLT3/ITD mutations when treated with the combination. researchgate.net

Another area of investigation is the combination of AMG 487 with chemotherapy. In orthotopic pancreatic tumor models, AMG 487 loaded into mesenchymal stem cell-derived nanoghosts (NGs) enhanced the efficacy of gemcitabine (B846) chemotherapy, leading to a significant reduction in tumor growth and elimination of tumor-initiating cells. aacrjournals.org

Furthermore, research in a murine model of acute graft-versus-host disease (aGVHD) indicated that combined blockade of CCR5 and CXCR3 synergistically attenuated the disease by modulating donor-derived T-cell distribution and function. oup.com This suggests that targeting multiple chemokine receptors simultaneously could be a viable strategy.

Future research needs to systematically evaluate combinations of AMG 487 or next-generation CXCR3 antagonists with various therapeutic modalities, including chemotherapy, immunotherapy, and targeted therapies, to identify combinations that offer enhanced efficacy and overcome potential resistance mechanisms.

Identification of Novel Biomarkers for Therapeutic Response

Identifying biomarkers that can predict patient response to AMG 487 or other CXCR3 antagonists is essential for patient stratification and optimizing treatment strategies. The variable expression of CXCR3 and its ligands in different diseases and among individuals highlights the need for predictive markers. frontiersin.orgresearchgate.net

Research has begun to explore potential biomarkers. For instance, in AML, the presence of FLT3/ITD mutations appeared to correlate with increased apoptosis when cells were treated with a combination of AC220 and AMG 487. researchgate.net This suggests that specific genetic mutations might serve as predictive biomarkers for the efficacy of CXCR3 antagonism in combination therapies.

In glioblastoma (GBM), CXCR3 expression levels have been shown to correlate with tumor grading, and the CXCR3-A isoform has been associated with poorer patient prognosis compared to CXCR3-B. researchgate.net This indicates that the expression profile of CXCR3 isoforms could potentially serve as a prognostic and predictive biomarker.

Studies in animal models of inflammatory diseases, such as collagen-induced arthritis, have investigated the effect of AMG 487 on various inflammatory mediators and immune cell populations, including changes in cytokine levels (e.g., TNF-α, IL-6, IL-4, IL-27) and the phenotype of B and T cells. researchgate.netresearchgate.net While these findings provide insights into the biological effects of CXCR3 antagonism, further research is needed to validate these markers in human populations and establish their predictive value for therapeutic response.

Developing non-invasive methods for monitoring disease progression and assessing therapeutic interventions, potentially through the identification of circulating biomarkers or advanced imaging techniques, is also a crucial area for future research. researchgate.net

Understanding Resistance Mechanisms and Efficacy Limitations

Despite promising preclinical results, the lack of efficacy of AMG 487 in certain clinical trials, such as those for psoriasis, underscores the need to understand the mechanisms of resistance and the limitations of CXCR3 antagonism. nih.govncats.io

One potential factor contributing to limited efficacy could be the complex and sometimes opposing roles of the CXCR3 isoforms. If a disease context involves significant pro-survival or pro-proliferative signaling through CXCR3-A, while also relying on the anti-proliferative or pro-apoptotic effects of CXCR3-B, a pan-CXCR3 antagonist like AMG 487 might not achieve the desired therapeutic outcome. researchgate.netnih.govnih.gov The balance between the isoforms and their specific downstream pathways needs further investigation to understand how it impacts response to antagonism. nih.gov

The tumor microenvironment (TME) is another factor that can influence the efficacy of CXCR3 antagonists. The CXCL10-CXCR3 axis plays a dual role in the TME, affecting both immune cell recruitment and the behavior of tumor cells themselves. frontiersin.orgresearchgate.net Resistance mechanisms might involve alterations in the expression of CXCR3 ligands, changes in downstream signaling pathways that bypass CXCR3 blockade, or compensatory mechanisms involving other chemokine receptors or signaling networks.

Furthermore, the ability of AMG 487 to influence both tumor cells and host immune responses adds another layer of complexity. oncotarget.com While AMG 487 has been shown to inhibit tumor cell migration and improve host anti-tumor immunity in some models, the interplay between these effects and how they might be modulated in different disease settings or in the presence of resistance mechanisms requires further study. oncotarget.com

Research into the pharmacokinetics and pharmacodynamics of AMG 487 in humans revealed dose-dependent accumulation, which contributed to the halting of its development. google.com While this relates to drug properties rather than a biological resistance mechanism, it highlights the importance of optimizing compound properties to achieve sustained therapeutic levels without unwanted accumulation. Future research on novel CXCR3 antagonists needs to address these pharmacokinetic limitations. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。